molecular formula C11H13NO3 B13456758 Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B13456758
M. Wt: 207.23 g/mol
InChI Key: VVDVMCCPOHAPKW-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and fine chemicals. The structure of this compound includes a quinoline ring system that is partially saturated, with a hydroxyl group at the 6-position and a carboxylate ester group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

    Reduction: The quinoline ring can be further reduced to form fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

    Reduction: Formation of fully saturated quinoline derivatives.

    Substitution: Formation of various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group at the 6-position can participate in hydrogen bonding and other interactions with biological molecules. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the tetrahydroquinoline ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate (MHTQ) is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MHTQ, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

MHTQ is characterized by a tetrahydroquinoline core with a hydroxyl group at the 6th position and a methyl ester group at the 4th position. Its molecular formula is C11_{11}H13_{13}NO3_3, with a molecular weight of approximately 207.23 g/mol. The unique structural features of MHTQ contribute to its interaction with various biological targets.

MHTQ exhibits several mechanisms of action that contribute to its biological activity:

  • Neuroprotective Effects : MHTQ has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. It may exert these effects by modulating neurotransmitter systems and exhibiting antioxidant properties, which help protect neuronal cells from oxidative stress.
  • Enzyme Inhibition : Research indicates that MHTQ can inhibit specific enzymes involved in metabolic pathways. This inhibition may lead to significant pharmacological effects, making it a candidate for drug development in treating various conditions .
  • Antimicrobial Activity : Preliminary studies suggest that MHTQ has antimicrobial properties against certain bacterial strains. Its ability to interact with bacterial enzymes may contribute to its effectiveness as an antibacterial agent .

Neuroprotective Activity

MHTQ's neuroprotective potential has been highlighted in various studies. For instance, it has been shown to reduce neuronal cell death induced by oxidative stress in vitro. This effect is attributed to its antioxidant properties, which help scavenge free radicals and mitigate cellular damage .

Antimicrobial Activity

In vitro studies have demonstrated that MHTQ exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for MHTQ against common pathogens have been reported as follows:

Bacterial StrainMIC (mg/mL)
E. coli50
S. aureus75
S. agalactiae100

These findings suggest that MHTQ could be developed into a novel antibacterial agent .

Anti-inflammatory Effects

Research has indicated that MHTQ possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine production in cellular models, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of MHTQ and its analogs:

  • Neuroprotection in Animal Models : A study involving animal models of neurodegeneration found that treatment with MHTQ significantly improved cognitive function and reduced markers of oxidative stress in the brain.
  • Antimicrobial Efficacy : A recent investigation assessed the antibacterial activity of MHTQ derivatives against various bacterial strains. The results indicated that modifications to the structure could enhance antimicrobial potency, highlighting the importance of structure-activity relationships (SAR) in drug design .
  • Inflammation Models : In models of chronic inflammation, MHTQ demonstrated significant reductions in pain and inflammation markers, suggesting its potential as an anti-hyperalgesic agent .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)8-4-5-12-10-3-2-7(13)6-9(8)10/h2-3,6,8,12-13H,4-5H2,1H3

InChI Key

VVDVMCCPOHAPKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC2=C1C=C(C=C2)O

Origin of Product

United States

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